tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate
Overview
Description
tert-Butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate: is an organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate, also known as tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate, is an indole derivative . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives, including this compound, involves their interaction with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives affect various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the action of indole derivatives can vary widely, depending on their specific targets and modes of action. They have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate typically involves multiple stepsThe process may include steps such as amination, reduction, esterification, and condensation .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce different indole amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is used as an intermediate in the preparation of more complex molecules. Its indole structure makes it valuable for constructing various heterocyclic compounds .
Biology and Medicine: The compound’s indole moiety is significant in medicinal chemistry, where it can be used to develop drugs with potential therapeutic effects. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for various applications .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
N-Boc-ethylenediamine: Another compound with a tert-butyl carbamate group, used in peptide synthesis.
tert-Butyl N-(2-oxiranylmethyl)carbamate: A related compound with applications in organic synthesis.
Uniqueness: tert-Butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate is unique due to its indole moiety, which imparts specific chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Biological Activity
Overview
tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is an organic compound characterized by its unique indole moiety, which is prevalent in numerous natural products and pharmaceuticals. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within various biochemical pathways. The indole structure allows for binding to different receptors and enzymes, leading to modulation of cellular processes such as:
- Inhibition of cell proliferation : This is particularly relevant in cancer research, where compounds that can halt the growth of cancer cells are invaluable.
- Induction of apoptosis : The ability to trigger programmed cell death in malignant cells can be a significant therapeutic strategy.
Biological Activities
The compound exhibits a range of biological activities:
Activity Type | Description |
---|---|
Antiviral | Potential in inhibiting viral replication pathways. |
Anti-inflammatory | Modulation of inflammatory responses in tissues. |
Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |
Antimicrobial | Effective against various pathogenic microorganisms. |
Antidiabetic | May influence glucose metabolism and insulin sensitivity. |
Anticancer Activity
A study highlighted the efficacy of indole derivatives, including this compound, in inhibiting cancer cell proliferation. The mechanism involved the disruption of mitotic spindle formation, which is critical for cancer cell division. The compound demonstrated a significant reduction in cell viability across several cancer cell lines.
Antiviral Properties
Research has indicated that indole derivatives can interfere with viral entry and replication. In vitro studies showed that this compound inhibited the replication of certain viruses, suggesting its potential as an antiviral agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced markers of inflammation and exhibited protective effects against inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves several steps, including:
- Amination : Introduction of amino groups into the indole structure.
- Esterification : Formation of the carbamate group.
- Purification : Techniques such as chromatography are employed to isolate the final product with high purity.
Properties
IUPAC Name |
tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-11-13-7-5-6-8-14(13)18(12)10-9-17-15(19)20-16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKHLTYPCYVZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.